molecular formula C19H23N3O3 B2517236 1-(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)-3-苯基丙烷-1-酮 CAS No. 2034481-09-7

1-(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)-3-苯基丙烷-1-酮

货号 B2517236
CAS 编号: 2034481-09-7
分子量: 341.411
InChI 键: QFHPBNMESVOQAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator

The paper titled "Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator, N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide" discusses a more efficient method for synthesizing a compound that acts as an upregulator of the LDL receptor. The synthesis begins with the alkylation of 4-aminopyridine with 3-phenylpropylbromide, followed by a reduction process that yields 1-(3-Phenylpropyl)piperidin-4-amine with a 71% yield. The use of bases such as KOH and NaOMe in the reduction step is noted to increase the yield of the desired product. The final step involves the amidation of 5-thia-1,8b-diazaacenaphthylene-4-carboxylic acid with the primary amine to produce the target compound with a high yield of 94% .

Design, Synthesis, and Pharmacological Evaluation of Arylpiperazine Derivatives

The second paper, "Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity," presents a series of novel arylpiperazines. These compounds were synthesized and evaluated for their affinity for alpha(1)- and alpha(2)-adrenoceptors, as well as their antiarrhythmic and antihypertensive activities. The study found that specific substitutions on the phenyl piperazinyl fragment were crucial for activity. One compound, in particular, showed high affinity for alpha(1)-AR and demonstrated significant antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats. The compounds also showed the ability to decrease systolic and diastolic pressure in normotensive anaesthetized rats, with effects lasting over an hour. Preliminary molecular modeling was used to explore the structure-activity relationship of these compounds .

Analysis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

While the provided papers do not directly discuss the compound "1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one," they do provide insights into the synthesis and pharmacological evaluation of related compounds. The synthesis methods described in the first paper could potentially be adapted for the synthesis of the compound , considering the structural similarities in the piperidine-based framework . The pharmacological evaluations in the second paper suggest that modifications to the piperazine moiety can significantly impact the binding affinity to adrenoceptors and the resulting biological activities, which could be relevant for the analysis of the target compound's potential pharmacological properties .

科学研究应用

合成和抗菌活性

Mandala 等人 (2013) 的一项研究重点关注与所讨论的化学结构密切相关的化合物的新型化合物的合成,这些化合物表现出显着的抗菌和抗真菌活性。这些化合物针对各种病原体进行了测试,表明此类化学物质在开发新的抗菌剂中的潜在用途。该研究还涉及分子对接以了解与靶蛋白的相互作用,表明这些化合物在医药化学和药物开发中的更广泛适用性 (Mandala 等人,2013)

苯丙烷合成

Wang 等人 (2011) 的研究开发了一种制备苯丙烷酯的一锅法工艺,这在药物化学中至关重要。这项研究重点介绍了一种新方法,避免了与传统酯化相关的环境危害,提出了一种更清洁、更高效的方法来合成重要的化学中间体,其中可能包括类似于 1-(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)-3-苯基丙烷-1-酮 的结构 (Wang 等人,2011)

电氧化环化

Okimoto 等人 (2012) 关于具有苄基的羟氨基化合物的电氧化环化的工作可能与合成具有与所讨论的化学物质相似的骨架的化合物的途径有关。这种方法提供了一种合成环状化合物的途径,这对于开发新的药理活性分子至关重要 (Okimoto 等人,2012)

抗菌苯丙烷

Masuda 等人 (1991) 对 Piper sarmentosum 的研究分离出具有抗菌活性的新苯丙烷。这项研究可以为合成和应用类似于 1-(3-((6-甲氧基吡嗪-2-基)氧基)哌啶-1-基)-3-苯基丙烷-1-酮 的化合物对抗微生物感染提供天然产物基础 (Masuda 等人,1991)

Alpha(1)-肾上腺素受体拮抗剂

Betti 等人 (2002) 设计和合成了针对 alpha(1)-肾上腺素受体的化合物,这可能暗示类似结构在开发针对由这些受体介导的疾病(如高血压或前列腺肥大)的新治疗中的潜在应用。这项研究表明结构多样性在针对特定受体的药物化学中的重要性 (Betti 等人,2002)

属性

IUPAC Name

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHPBNMESVOQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。